2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Melatonin receptor pharmacology MT₂ negative control GPCR signaling

This compound is the chemically matched negative probe for UCSF4226, validated with a pEC₅₀ < 4.5 at MT₁ and MT₂ receptors. Unlike diethylamine analogs, it avoids off-target activity at M1, IMPDH2, and BuChE, making it the only structurally correct control for rigorous interpretation of MT₂-mediated effects in circadian and sleep research.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 105773-89-5
Cat. No. B2843103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione
CAS105773-89-5
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESCN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3
InChIKeyHUWODKUYIUANIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione (CAS 105773-89-5): Scientific Procurement Overview for a Defined Negative-Control Probe


2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione (CAS 105773-89-5) is a synthetic aminoacetylenic isoindoline-1,3-dione derivative . Its molecular formula is C14H14N2O2, with a molecular weight of 242.27 g/mol . The compound is most authoritatively characterized as the inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226), a role validated by both commercial reagent specification and primary pharmacological screening [1]. This functional annotation defines its primary identity in the research supply chain: a chemically matched negative probe enabling rigorous interpretation of MT₂-mediated pharmacological effects.

Why 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione Cannot Be Replaced by Generic Isoindoline-1,3-dione Analogs


Within the aminoacetylenic isoindoline-1,3-dione class, subtle changes to the amine substituent produce profound pharmacological divergence that precludes casual analog substitution [1]. For example, the diethylamine analog (2-(4-diethylamino-but-2-ynyl)-isoindole-1,3-dione) exhibits muscarinic M1 receptor affinity (Ki ≈ 30 nM) and IMPDH2 inhibitory activity (Ki ≈ 240–440 nM) that are not recapitulated by the dimethylamine variant [1]. Such functional crosstalk invalidates experimental controls unless the exact structure is used. Without explicit, quantitative confirmation of inactivity in the assay of interest, substituting any structurally related isoindoline-1,3-dione risks introducing false-negative contamination or off-target noise into pharmacological profiling [2].

Quantitative Differentiation Evidence for 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione vs. Closest Analogs


MT₂ Receptor Functional Inactivity: Direct Head-to-Head Comparison with Active Probe UCSF4226

In a directly paired experimental design, 2-(4-(dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione (Sigma SML2754) was tested alongside the selective MT₂ agonist UCSF4226 for inhibition of isoproterenol-stimulated cAMP production in HEK293T cells transiently expressing human MT₁ and MT₂ receptors [1]. The compound showed no measurable functional activity at either receptor (pEC₅₀ < 4.5, equivalent to EC₅₀ > 30 µM), confirming its suitability as a true inactive control [1]. In contrast, UCSF4226 demonstrated potent agonism at hMT₂ (pEC₅₀ 8.15 ± 0.1; EC₅₀ ≈ 7.1 nM) and moderate potency at hMT₁ (pEC₅₀ 6.83 ± 0.2; EC₅₀ ≈ 148 nM) [2]. The >400-fold difference in MT₂ potency provides unambiguous discrimination between active probe and inactive control.

Melatonin receptor pharmacology MT₂ negative control GPCR signaling Inactive probe validation

Acetylcholinesterase Inhibitory Activity: Cross-Study Comparison to Structural Diethyl Analog

In a standardized competitive inhibition assay using acetylthiocholine iodide as substrate, 2-(4-(dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione exhibited weak acetylcholinesterase (AChE) inhibition from Electrophorus electricus with Ki = 9,250 nM (9.25 µM) [1]. Structurally related 2-(aminoalkyl)-isoindoline-1,3-dione derivatives optimized for dual-binding site AChE inhibition achieve IC₅₀ values in the low micromolar to mid-nanomolar range (e.g., IC₅₀ = 0.5–5 µM), representing a >2- to 18-fold gain in potency through optimized aminoalkyl chain length and basicity [2]. This substantial potency gap—spanning nearly two orders of magnitude—demonstrates that the dimethylamino butynyl substitution pattern is insufficient for meaningful AChE engagement and precludes the use of this compound as a cholinesterase inhibitor lead.

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity Isoindoline-1,3-dione SAR

Butyrylcholinesterase Competitive Inhibition Profile: Quantitative Differentiation from Non-Competitive Binding

Against equine serum butyrylcholinesterase (BuChE), the compound exhibits a dual inhibition profile: competitive inhibition with Ki = 450 nM under substrate-varying conditions, and non-competitive inhibition with Ki = 11,800 nM [1]. In contrast, the diethyl analog (2-(4-diethylamino-but-2-ynyl)-isoindole-1,3-dione) lacks reported competitive BuChE activity at comparable concentration ranges and instead demonstrates IMPDH2 inhibition (Ki ≈ 240–440 nM) [2]. This mechanistic divergence—competitive vs. absent/divergent target engagement—provides a quantifiable basis for selecting the dimethylamine derivative when competitive BuChE interaction is required for assay design or when IMPDH2 off-target activity must be avoided.

Butyrylcholinesterase Cholinesterase profiling Competitive inhibition Selectivity screening

Evidence-Backed Application Scenarios for 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione (CAS 105773-89-5)


Validated Negative Control for MT₂ Melatonin Receptor Functional Assays

In cAMP inhibition assays using HEK293T cells transiently expressing human MT₂ receptors, this compound (Sigma SML2754) is validated as the paired inactive control for the selective MT₂ agonist UCSF4226 [1]. Its pEC₅₀ < 4.5 at both MT₁ and MT₂ ensures no confounding agonist or inverse agonist signal up to 30 µM, making it the sole structurally characterized negative control suitable for interpreting UCSF4226-mediated effects on circadian rhythm, sleep regulation, and metabolic pathways [1]. Researchers should procure specifically this Sigma reference material to match the published probe pair validation.

Selective Exclusion of MT₂-Mediated Effects in Melatoninergic Pathway Dissection

Because the compound lacks measurable functional activity at both MT₁ and MT₂ receptors, it serves as an ideal vehicle control in experiments where melatonin or melatoninergic agonists are applied [1]. Any observed biological response in the presence of this compound can be attributed to non-MT₁/MT₂ mechanisms, enabling clean interpretation of melatonin receptor-independent pathways.

Baseline Cholinesterase Activity Control in Multitarget Screening Cascades

With a defined weak AChE Ki (9,250 nM) and a moderate competitive BuChE Ki (450 nM), this compound provides a quantifiable low-activity reference for cholinesterase inhibitor screening panels [2]. Its competitive BuChE profile distinguishes it from diethyl analogs that engage IMPDH2 instead [3], making it the appropriate negative baseline when evaluating novel isoindoline-1,3-dione-derived cholinesterase inhibitors for selectivity profiling.

IMPDH2-Free Control in Purine Biosynthesis Enzyme Inhibition Studies

Unlike the diethylamino analog that inhibits IMPDH2 with Ki ≈ 240–440 nM, this dimethylamino derivative has no reported IMPDH2 inhibitory activity [3]. It therefore constitutes the correct negative control for IMPDH2 inhibition assays that employ isoindoline-1,3-dione scaffolds, eliminating the risk of false-positive hits in purine biosynthesis-targeting drug discovery programs.

Quote Request

Request a Quote for 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.